

Sulindac Sulfide and Paclitaxel: A Synergistic Combination Against Ovarian Cancer Cells

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Compound of Interest

Compound Name: Sulindac sulfide

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A detailed analysis of the enhanced anti-tumor effects of combining **sulindac sulfide** with paclitaxel in preclinical ovarian cancer models, providing researchers and drug development professionals with key experimental data and mechanistic insights.

The combination of the non-steroidal anti-inflammatory drug (NSAID) **sulindac sulfide** and the chemotherapeutic agent paclitaxel demonstrates a significant synergistic effect in inhibiting the growth of ovarian cancer cells, including those resistant to paclitaxel.^[1] This guide provides a comprehensive comparison of the efficacy of this combination therapy against individual treatments, supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Enhanced Efficacy of Combination Therapy

The synergistic interaction between sulindac and paclitaxel has been demonstrated to be more effective at inducing cell death and inhibiting proliferation in ovarian cancer cell lines than either drug administered alone.^[1] This enhanced effect is observed in both paclitaxel-sensitive and paclitaxel-resistant ovarian cancer cells, suggesting a potential strategy to overcome acquired resistance to conventional chemotherapy.

Table 1: Comparative IC50 Values of Sulindac and Paclitaxel in Ovarian Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, derived from MTT

assays after 72 hours of treatment, illustrates the concentration of each agent required to inhibit the proliferation of various ovarian cancer cell lines by 50%.[\[1\]](#)

Cell Line	Drug	IC50 Value
MES	Sulindac	80.2 ± 1.3 µM
Paclitaxel	15.4 ± 0.7 nM	
MES-TP (Paclitaxel-Resistant)	Sulindac	Similar to MES
Paclitaxel	126.0 ± 13.0 µM	
OVCAR3	Sulindac	52.7 ± 3.7 µM
OVCAR5	Sulindac	76.9 ± 1.7 µM
OV433	Sulindac	90.5 ± 2.4 µM

Data sourced from Zhou et al., 2025.[\[1\]](#)

Table 2: Synergistic Inhibition of Cell Proliferation by Sulindac and Paclitaxel Combination

The Combination Index (CI) is used to quantify the interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following data for MES cells was calculated using the CompuSyn software.[\[1\]](#)

Sulindac Concentration	Paclitaxel Concentration	Combination Index (CI)	Interpretation
25 µM	1, 10, 25, 50 nM	< 1	Synergy
50 µM	1, 10, 25, 50 nM	< 1	Synergy
75 µM	1, 10, 25, 50 nM	< 1	Synergy

Data interpretation based on figures in Zhou et al., 2025.[\[1\]](#)

Induction of Apoptosis

The synergistic effect of the sulindac and paclitaxel combination is largely attributed to an enhanced induction of apoptosis, or programmed cell death.

Table 3: Effect of Sulindac and Paclitaxel on Apoptosis Markers

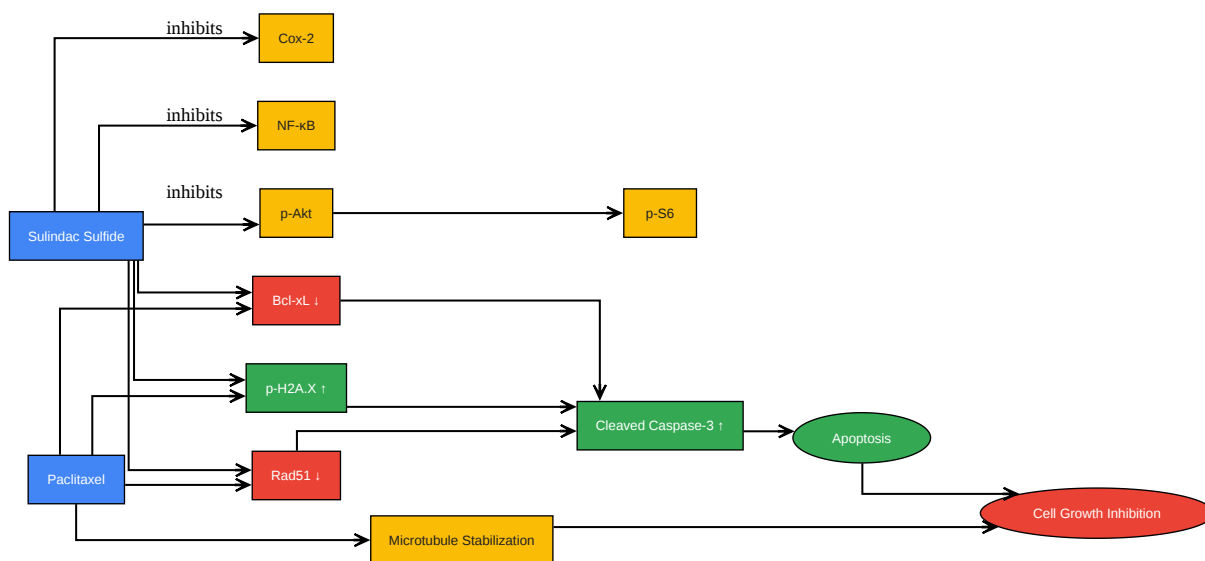
The levels of cleaved caspases are key indicators of apoptosis. The combination treatment resulted in a significant increase in cleaved caspase-3, a primary executioner caspase in the apoptotic pathway.[\[1\]](#)

Treatment	Cell Line	Key Apoptotic Marker Change
Sulindac (75 µM) + Paclitaxel (5 nM)	MES and MES-TP	Significant increase in cleaved caspase-3 levels after 14 hours compared to either agent alone.
Sulindac (75 µM and 100 µM)	MES and OVCAR5	Significant increase in cleaved caspase-3, -8, and -9 activities after 14 hours.

Data sourced from Zhou et al., 2025.[\[1\]](#)

Mechanistic Insights: Signaling Pathways

The synergy between **sulindac sulfide** and paclitaxel is rooted in their complementary effects on various signaling pathways crucial for cancer cell survival and proliferation. Sulindac is known to suppress the Cox-2 and NF-κB pathways, while also inhibiting the PI3K/Akt/mTOR pathway.[\[1\]](#) Paclitaxel primarily functions by stabilizing microtubules, leading to mitotic arrest.[\[2\]](#) The combination of these agents leads to increased DNA damage and modulation of DNA repair pathways.[\[1\]](#)



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Figure 1: Signaling pathway of sulindac and paclitaxel synergy.

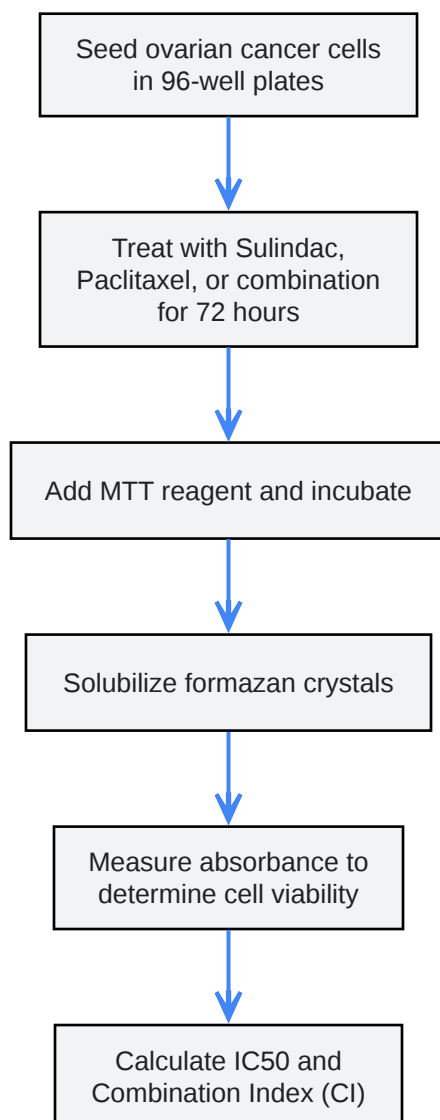
Experimental Protocols

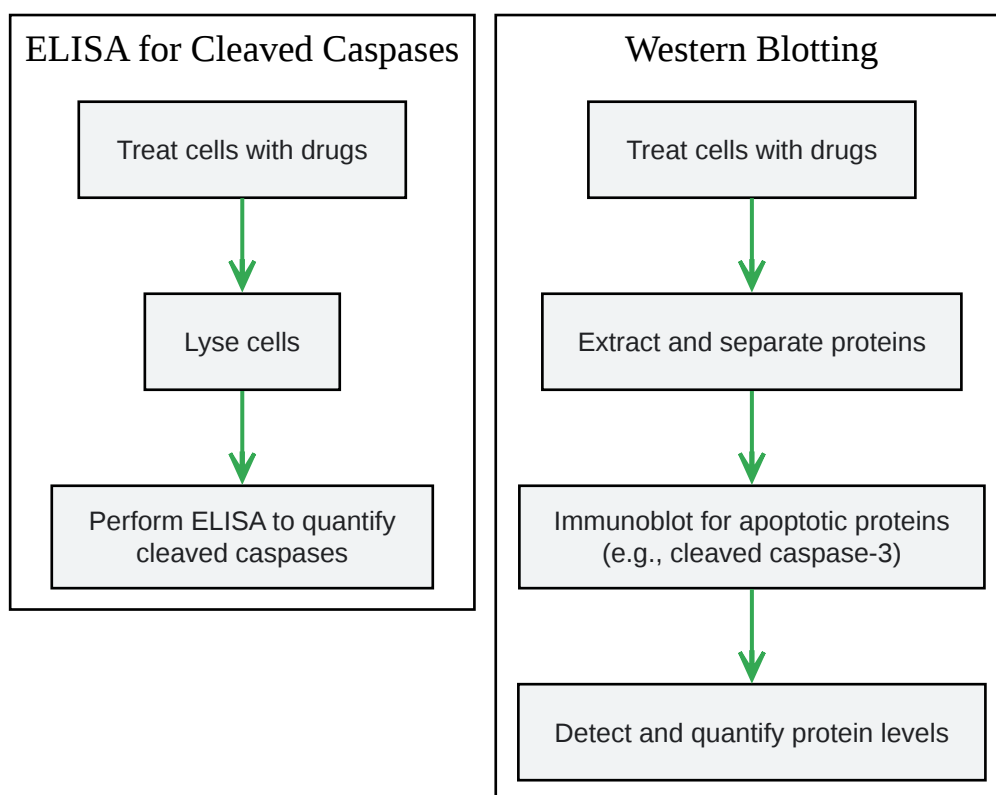
The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

Cell Proliferation (MTT) Assay

- Cell Seeding: Ovarian cancer cells (OV433, MES, OVCAR5, OVCAR3) were seeded in 96-well plates.^[1]

- Treatment: Cells were treated with sulindac at concentrations ranging from 10 to 500 μ M or paclitaxel at various concentrations for 72 hours. For combination studies, cells were treated with different concentrations of both drugs simultaneously for 72 hours.[\[1\]](#)
- MTT Addition: MTT reagent was added to each well and incubated.[\[3\]](#)
- Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.[\[3\]](#)
- Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.[\[3\]](#) The IC50 values were then calculated.[\[1\]](#)





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